Product packaging for 4-[Benzyl(methyl)amino]benzoic acid(Cat. No.:CAS No. 25070-91-1)

4-[Benzyl(methyl)amino]benzoic acid

Cat. No.: B3050317
CAS No.: 25070-91-1
M. Wt: 241.28 g/mol
InChI Key: UKLBDSQDVFPZTH-UHFFFAOYSA-N
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Description

General Context of Benzoic Acid Derivatives as Versatile Scaffolds

Benzoic acid derivatives are a class of organic compounds that are characterized by a benzene (B151609) ring attached to a carboxylic acid group. This fundamental structure serves as a versatile scaffold in chemical synthesis due to the reactivity of both the aromatic ring and the carboxyl group. acs.org These compounds are precursors for the synthesis of a wide array of more complex molecules. acs.org Their utility is evident in various industrial applications, including their use as food preservatives, in the production of dyes, and as building blocks for pharmaceuticals. acs.org The ability to introduce a wide variety of substituents onto the benzene ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties.

Significance of N-Substituted Aminobenzoic Acids in Advanced Organic Synthesis

N-substituted aminobenzoic acids are a subset of benzoic acid derivatives where the amino group is modified with one or two organic substituents. This modification significantly expands the synthetic possibilities and biological activities of the parent molecule. In advanced organic synthesis, these compounds are valuable intermediates. nih.gov The substitution on the nitrogen atom can influence the electronic properties of the entire molecule, affecting its reactivity and interaction with biological targets. nih.gov For example, N-alkylation can be achieved under mild conditions using alkylating agents in the presence of a base like potassium carbonate. nih.govresearchgate.net These derivatives are often used in the construction of more complex molecules, including those with potential therapeutic applications. nih.gov

Importance of 4-[Benzyl(methyl)amino]benzoic Acid as a Model System for Structural and Mechanistic Studies

While extensive research on this compound itself is not widely published, its structure makes it an excellent candidate for a model system in structural and mechanistic studies. Its N,N-disubstituted nature, with both a small alkyl group (methyl) and a larger, more complex group (benzyl), allows for the investigation of steric and electronic effects on the molecule's conformation and reactivity.

Synthesis and Characterization: The synthesis of N-alkyl derivatives of 4-aminobenzoic acid has been reported through various methods, including the reaction with alkylating agents. nih.govresearchgate.net The characterization of such compounds typically involves spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, along with mass spectrometry (MS). nih.govresearchgate.net

Mechanistic Insights: By studying the reactivity of this compound and its analogues, researchers can gain a deeper understanding of reaction mechanisms. For example, structure-activity relationship studies on related compounds have shed light on how different substituents affect their biological activity. nih.gov The photophysical properties of aminobenzoic acid derivatives are also an area of active investigation, with studies focusing on how substitution patterns influence their absorption and emission of light. morressier.comwooster.edu

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC15H15NO2241.29Not Available
4-(Methylamino)benzoic acidC8H9NO2151.1610541-83-0
4-(Benzylamino)benzoic acidC14H13NO2227.2661439-54-1
4-Aminobenzoic acidC7H7NO2137.14150-13-0

Data sourced from supplier and database information.

Overview of Research Trajectories for Related Aminobenzoic Acid Analogues

Research into aminobenzoic acid analogues is a vibrant and expanding field. Current investigations are focused on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously developing new methods for the synthesis of aminobenzoic acid analogues with diverse substitution patterns. sigmaaldrich.com This includes the preparation of O- and N-alkyl derivatives and the formation of Schiff bases. nih.govresearchgate.netnih.gov

Exploration of Biological Activities: A significant portion of research is dedicated to evaluating the biological potential of these compounds. Studies have shown that derivatives of 4-aminobenzoic acid exhibit a wide range of activities, including anticancer and antimicrobial properties. nih.govnih.gov

Development of Advanced Materials: The unique photophysical properties of some aminobenzoic acid derivatives make them promising candidates for the development of new materials, such as photoswitches. nih.gov

Supramolecular Chemistry: The ability of aminobenzoic acids to form cocrystals and other supramolecular assemblies through hydrogen bonding is another active area of research. researchgate.net These studies are crucial for understanding and controlling the solid-state properties of these compounds.

Conventional Multistep Organic Synthesis Approaches

Conventional synthetic routes to this compound and its analogues typically rely on well-established organic reactions. These methods often involve the sequential introduction of the methyl and benzyl (B1604629) groups onto the nitrogen atom of a 4-aminobenzoic acid precursor, or the coupling of a pre-functionalized amine with a benzoic acid derivative. The choice of a specific synthetic pathway is often dictated by the availability of starting materials, desired yield, and the need to control selectivity.

Strategies for Carbon-Nitrogen Bond Formation

The cornerstone of synthesizing this compound is the formation of the tertiary amine. This is achieved through the creation of two new carbon-nitrogen bonds, one for the methyl group and one for the benzyl group. The primary methods for achieving this transformation are reductive amination and nucleophilic substitution reactions.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and can be employed to introduce both the methyl and benzyl groups. acs.org This two-step, one-pot reaction typically involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a plausible reductive amination strategy would start with 4-aminobenzoic acid or its ester derivative. A sequential reductive amination could be performed, first with formaldehyde to introduce the methyl group, followed by benzaldehyde to add the benzyl group. Alternatively, starting with 4-(methylamino)benzoic acid, a single reductive amination with benzaldehyde would yield the target compound.

Key reagents and conditions for reductive amination include a variety of reducing agents and solvents.

Carbonyl CompoundAmine SubstrateReducing AgentSolventProduct
BenzaldehydeMethyl 4-aminobenzoateSodium triacetoxyborohydride (B8407120)DichloroethaneMethyl 4-(benzylamino)benzoate
Formaldehyde4-Aminobenzoic acidSodium borohydride (B1222165)/Formic acidMethanol (B129727)/Water4-(Dimethylamino)benzoic acid
Benzaldehyde4-(Methylamino)benzoic acidSodium cyanoborohydrideMethanolThis compound

This table represents plausible reaction schemes based on general principles of reductive amination.

Nucleophilic substitution provides another robust avenue for the formation of the C-N bonds in this compound. This approach involves the reaction of an amine nucleophile with an alkyl or benzyl halide.

A common strategy would involve the N-alkylation of a precursor like methyl 4-(methylamino)benzoate with benzyl chloride or benzyl bromide. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic benzylic carbon, displacing the halide and forming the tertiary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Conversely, a nucleophilic aromatic substitution (SNAr) approach is also conceivable, though generally more challenging. This would involve the reaction of a 4-halobenzoic acid derivative (e.g., methyl 4-fluorobenzoate) with N-benzylmethylamine. For this reaction to proceed, the aromatic ring usually needs to be activated by electron-withdrawing groups, which is not the case for a simple benzoic acid derivative. More advanced methods, such as palladium-catalyzed amination (Buchwald-Hartwig amination), can be employed to facilitate the coupling of aryl halides with amines under milder conditions. scirp.orgsci-hub.ruacs.org

Amine SubstrateHalogenated PrecursorBaseSolventProduct
Methyl 4-(methylamino)benzoateBenzyl chloridePotassium carbonateAcetonitrileMethyl 4-[benzyl(methyl)amino]benzoate
N-BenzylmethylamineMethyl 4-fluorobenzoateSodium tert-butoxideToluene (B28343)Methyl 4-[benzyl(methyl)amino]benzoate

This table illustrates potential nucleophilic substitution pathways.

Functional Group Interconversions on the Benzoic Acid Core

In many synthetic sequences, it is advantageous to modify the functional groups on the benzoic acid core either before or after the formation of the tertiary amine. This often involves protecting the amine to prevent unwanted side reactions or derivatizing the carboxylic acid to facilitate purification or subsequent reactions.

To control the reactivity of the amino group, particularly in multi-step syntheses, protecting groups are often employed. sci-hub.ru For instance, if a reaction is to be performed on the carboxylic acid moiety that is incompatible with a free amino group, the nitrogen can be temporarily masked.

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com These groups can be introduced by reacting the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl chloroformate (Cbz-Cl). The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is commonly cleaved by catalytic hydrogenation. masterorganicchemistry.com

Protecting GroupIntroduction ReagentDeprotection Condition
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA)
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)H₂, Pd/C
Acetyl (Ac)Acetic anhydride (B1165640) or Acetyl chlorideAcid or base hydrolysis

This table summarizes common amine protecting group strategies.

The carboxylic acid group of this compound can be converted into various derivatives, such as esters and amides. These transformations are often necessary for purification purposes, to modify the compound's biological activity, or to prepare it for further synthetic steps.

Esterification is a common derivatization. The synthesis of this compound is often carried out on the corresponding methyl or ethyl ester to improve solubility in organic solvents and to facilitate purification by chromatography. The ester can be formed by reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification). chegg.comrsc.org The final acid can then be obtained by hydrolysis of the ester, typically under basic conditions followed by acidification.

Amide formation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This creates an amide bond and can be used to link the this compound moiety to other molecules, including amino acids or other bioactive compounds.

DerivativeReagentsConditions
Methyl EsterMethanol, Sulfuric acidReflux
Ethyl EsterEthanol (B145695), Sulfuric acidReflux
AmideAmine, DCC or EDCRoom temperature

This table outlines common carboxylic acid derivatization methods.

Synthetic Methodologies for this compound and Related Analogues

The synthesis of this compound and its analogues involves a variety of chemical strategies, ranging from classical aromatic functionalization to modern catalytic and sustainable methods. These approaches allow for the precise construction of the target molecule and the introduction of diverse functionalities on its aromatic scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B3050317 4-[Benzyl(methyl)amino]benzoic acid CAS No. 25070-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[benzyl(methyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLBDSQDVFPZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300691
Record name 4-[benzyl(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25070-91-1
Record name NSC138351
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[benzyl(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 4 Benzyl Methyl Amino Benzoic Acid Derivatives

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of this functional group.

Formation of Esters and Anhydrides

The synthesis of esters from 4-[benzyl(methyl)amino]benzoic acid and its analogs, such as 4-aminobenzoic acid, is a well-established transformation. Standard esterification procedures, including the Fischer-Speier method involving refluxing the carboxylic acid in an alcohol with a strong acid catalyst like sulfuric acid, are commonly employed. For instance, the esterification of 4-(substituted benzamido)benzoic acids has been achieved by dissolving the acid in ethanol (B145695) and adding concentrated sulfuric acid, followed by refluxing for 24 hours to yield the corresponding ethyl esters in moderate to good yields (58-65%). nih.gov

Alternatively, the reaction of 4-aminobenzoic acid with alkyl halides in the presence of a base like anhydrous sodium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF) can lead to the formation of esters. rsc.org Another approach involves the use of coupling agents. For example, polyethylene (B3416737) glycol esters of 4-aminobenzoic acid have been synthesized, demonstrating the versatility of the carboxylic acid group for derivatization. rsc.org

Anhydride (B1165640) formation, while less commonly detailed specifically for this compound in the provided context, is a plausible reaction. The reaction of related benzoic acid derivatives with reagents like phthalic or succinic anhydride in toluene (B28343) at room temperature has been documented to proceed over 18-24 hours, yielding the corresponding acid anhydrides. nih.gov

Amidation Reactions and Peptide Linkage Formation

The carboxylic acid moiety of this compound can be converted into amides through various synthetic protocols. Direct amidation can be achieved by reacting the carboxylic acid with an amine at elevated temperatures, sometimes with the aid of a catalyst. For example, the direct amidation of benzoic acid with benzylamine (B48309) can be accomplished by heating at reflux in a solvent like p-xylene. rsc.org

More sophisticated methods employ coupling agents to facilitate amide bond formation under milder conditions. Titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines. nih.gov In one approach, the reaction of benzoic acid with aniline (B41778) in the presence of TiCl₄ and pyridine (B92270) in dichloromethane (B109758) under reflux yields the corresponding amide. nih.gov Another study demonstrated that TiF₄ can catalyze the amidation of aryl carboxylic acids with amines, including benzylamine, in good yields. rsc.org Other phosphonium (B103445) salt-based methods have also been developed for the amidation of various carboxylic acids, including aromatic ones, with primary and secondary amines at room temperature. acs.org

The ability to form amide bonds also allows for the incorporation of this compound derivatives into peptide chains. The compound 4-(methylamino)benzoic acid is noted for its suitability in solution-phase peptide synthesis, indicating that the carboxylic acid can participate in peptide linkage formation. sigmaaldrich.com

Transformations at the Tertiary Amine Center

The tertiary amine in this compound is a key site for reactivity, allowing for oxidation, quaternization, and cleavage of the N-alkyl and N-benzyl groups.

Oxidation Reactions and Quaternization

Tertiary amines can be oxidized by various oxidizing agents. While specific oxidation studies on this compound are not detailed, related compounds like 4-[benzyl(methylsulfonyl)amino]benzoic acid can be oxidized using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. This suggests that the tertiary amine in the target molecule could potentially be oxidized to an N-oxide under appropriate conditions.

Quaternization, the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt, is a fundamental reaction of this functional group. This reaction would introduce a permanent positive charge on the nitrogen atom, significantly altering the molecule's electronic and physical properties.

N-Demethylation and N-Debenzylation Pathways

The cleavage of the methyl and benzyl (B1604629) groups from the tertiary amine center represents important synthetic transformations. N-debenzylation of benzylamines is a common process, often achieved through catalytic hydrogenolysis using a palladium catalyst. ox.ac.ukorganic-chemistry.org However, this method can be incompatible with other functional groups that are also susceptible to hydrogenolysis. ox.ac.uk

Alternative methods for N-debenzylation have been developed. For instance, N-iodosuccinimide (NIS) has been shown to be effective for the debenzylation of dibenzylamines. ox.ac.uk Another approach involves oxidative debenzylation. A method using a bromo radical generated from the oxidation of bromide has been reported for the debenzylation of N-benzyl amides. organic-chemistry.org Furthermore, acid-facilitated debenzylation has also been observed. In certain systems, acetic acid has been found to facilitate the N-debenzylation of N-Boc, N-benzyl double-protected aminopyridine derivatives during palladium-catalyzed hydrogenation. nih.gov Research has also shown that 4-(alkylamino)benzylamides can undergo N-debenzylation with trifluoroacetic acid (TFA). clockss.org

N-demethylation is also a feasible transformation, although specific methods for this compound are not explicitly described in the provided results. Generally, N-demethylation can be more challenging than N-debenzylation.

Reactions of the Aromatic Ring Systems

The two aromatic rings in this compound, the phenyl ring of the benzyl group and the substituted benzoic acid ring, can undergo electrophilic aromatic substitution reactions. The nature and position of the substituents on these rings will direct the regioselectivity of these reactions.

The amino group on the benzoic acid ring is a powerful activating group, directing incoming electrophiles to the ortho and para positions. rutgers.edu However, in this compound, the para position is already occupied by the carboxylic acid group. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the amino group (positions 3 and 5). Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid), halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. rutgers.eduyoutube.com

The benzyl group's phenyl ring can also undergo electrophilic aromatic substitution. Since the alkyl group is weakly activating, it will direct incoming electrophiles to the ortho and para positions of this ring.

Furthermore, the benzylic position (the CH₂ group) is susceptible to reaction. For example, alkyl benzenes readily undergo free radical halogenation at the benzylic position due to the resonance stabilization of the resulting benzylic radical. rutgers.edu

Electrophilic Aromatic Substitution (EAS) Patterns

The orientation of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the two substituents: the -N(CH₃)(Bn) group and the -COOH group.

The -N(CH₃)(Bn) group is a tertiary amine derivative. The nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring. This makes the ring more susceptible to attack by electrophiles. This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group. Consequently, the -N(CH₃)(Bn) group is an activating and ortho-, para-directing group. libretexts.orgyoutube.commsu.edu

The -COOH group , on the other hand, is an electron-withdrawing group. The carbonyl carbon is electrophilic, and the group withdraws electron density from the aromatic ring through both inductive and resonance effects. quora.com This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. quora.comyoutube.com

In this compound, these two groups are in a para relationship. The powerful activating and ortho-directing effect of the -N(CH₃)(Bn) group dominates over the deactivating and meta-directing effect of the -COOH group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (i.e., at the 3- and 5-positions).

SubstituentTypeDirecting Effect
-N(CH₃)(Bn)ActivatingOrtho, Para
-COOHDeactivatingMeta

This interactive table summarizes the directing effects of the substituents on the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edusavemyexams.com For this compound, these reactions would be predicted to yield 3-substituted derivatives. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid. It is important to note that under the strongly acidic conditions of many EAS reactions, the nitrogen atom of the amino group can be protonated, forming an ammonium salt. This -N⁺H(CH₃)(Bn) group would be strongly deactivating and meta-directing. However, the initial substitution is likely to be governed by the unprotonated, activating amino group.

Nucleophilic Aromatic Substitution (NAS) on Activated Derivatives

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

The parent molecule, this compound, is not suitably activated for NAS. The -N(CH₃)(Bn) group is electron-donating, which disfavors nucleophilic attack. However, derivatives of this compound could be designed to undergo NAS. For example, the introduction of strongly electron-withdrawing groups, such as nitro groups, at the positions ortho to a suitable leaving group (e.g., a halogen) on the aromatic ring would render the compound susceptible to NAS.

For a hypothetical derivative like 3-Chloro-4-[benzyl(methyl)amino]-5-nitrobenzoic acid, a nucleophile could displace the chloride ion. The nitro group at the para position relative to the chlorine leaving group would effectively stabilize the Meisenheimer complex, facilitating the substitution.

Position of Electron-Withdrawing Group (relative to leaving group)Effect on NAS
OrthoActivating
ParaActivating
MetaLittle to no effect

This interactive table illustrates the influence of the position of electron-withdrawing groups on the feasibility of nucleophilic aromatic substitution.

Homocoupling Reactions and Polymerization Initiatives

Aromatic amino acids are known to undergo polymerization to form polyamides. For instance, p-aminobenzoic acid can be polymerized to poly-p-benzamide, a type of aramid, although this often requires harsh thermal conditions that can lead to decarboxylation. acs.org A novel method for the synthesis of aromatic polyamides from aromatic amino acids involves the use of carbon disulfide as a condensing agent. acs.org

Derivatives of aminobenzoic acids have also been polymerized through oxidative methods. For example, poly(o-aminobenzoic acid) has been synthesized by the oxidative polymerization of anthranilic acid using ammonium persulfate. researchgate.net The polymerization of aminobenzoic acids can also be achieved electrochemically. electronicsandbooks.com Copolymers of aminobenzoic acids with other monomers, such as aniline, have also been prepared. researchgate.netresearchgate.net

Given these precedents, this compound could potentially serve as a monomer for the synthesis of novel polyamides. The presence of the N-benzyl-N-methyl group would likely influence the properties of the resulting polymer, such as its solubility and thermal stability, compared to polyamides derived from primary aminobenzoic acids. The polymerization could be envisioned to proceed through the formation of amide bonds between the carboxylic acid group of one monomer and the amino group of another, though in this case, the tertiary nature of the amine would prevent direct polymerization via this route. A more plausible pathway would involve the polymerization of a related primary amine derivative, followed by N-alkylation, or the use of a derivative where the benzyl group is replaced by a reactive group.

Cyclization and Heterocycle Formation

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions.

Synthesis of Quinazolinone and Related Heterocyclic Scaffolds

Quinazolinones are a class of fused heterocyclic compounds with a wide range of biological activities. nih.gov One of the most common methods for the synthesis of 4(3H)-quinazolinones involves the cyclization of N-acylanthranilic acids. nih.govtandfonline.com Since this compound is an N-substituted derivative of 4-aminobenzoic acid, it can be considered an analogue of N-substituted anthranilic acid.

A general route to quinazolinones starts with the acylation of an anthranilic acid derivative, followed by cyclization. For instance, anthranilic acid can be condensed with an acyl chloride to form an N-acylanthranilic acid. This intermediate can then be cyclized, often by heating with acetic anhydride, to form a benzoxazinone. The benzoxazinone, in turn, reacts with an amine to yield the desired 3-substituted quinazolinone. nih.govtandfonline.com

In the case of this compound, the nitrogen is already substituted, which would lead to a specific substitution pattern on the resulting quinazolinone. For example, reaction with formamide (B127407) or trimethyl orthoformate could potentially lead to the formation of a quinazolinone ring system. ijarsct.co.ingeneris-publishing.com The reaction of N-methylanthranilic acid with sodium cyanate (B1221674) is known to produce 1-methylquinazolin-2,4-dione, highlighting the utility of N-substituted anthranilic acids in the synthesis of these heterocycles. generis-publishing.com

Starting MaterialReagentsProduct Type
Anthranilic acidAcyl chloride, then amine3-Substituted Quinazolinone
Anthranilic acidFormamideQuinazolin-4-one
N-methylanthranilic acidSodium cyanate1-Methylquinazolin-2,4-dione

This interactive table provides examples of reagents used in the synthesis of quinazolinones from anthranilic acid derivatives.

Intramolecular Cyclization Reactions

Beyond the formation of quinazolinones, the structural framework of this compound allows for other potential intramolecular cyclization reactions, depending on the specific derivatives used. For instance, the introduction of a suitable functional group on the benzyl substituent could enable cyclization onto the benzoic acid part of the molecule or the aromatic ring.

While specific examples for this compound are not prevalent in the literature, analogous reactions provide insight into the possibilities. For example, N-acyloxyiminium ions generated from pyroglutamic acid esters with tethered alkenes, alkynes, or allenes have been shown to undergo intramolecular carbocyclization. nih.gov This suggests that if the benzyl group of this compound were to be replaced with a suitable unsaturated tether, intramolecular cyclization could be induced, leading to the formation of novel polycyclic structures containing a fused azacycle. The specific conditions and the nature of the resulting ring system would depend on the length and type of the tether, as well as the reaction conditions employed.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques probe the vibrational motions of atoms within the molecule, with each type of bond and functional group producing characteristic absorption or scattering peaks.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 4-[Benzyl(methyl)amino]benzoic acid, the FTIR spectrum is expected to display several key absorption bands that confirm its structure.

Expected FTIR Spectral Characteristics:

Carboxylic Acid Group (-COOH): This group gives rise to two very prominent features. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration, which is typically broadened due to hydrogen bonding between molecules in the solid state nih.gov. Additionally, a sharp and strong C=O (carbonyl) stretching band is expected around 1680-1710 cm⁻¹.

Aromatic Rings: The presence of two benzene (B151609) rings (the benzoic acid and benzyl (B1604629) groups) would be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring appearing in the 1450-1600 cm⁻¹ region.

Tertiary Amine Group (C-N): The C-N stretching vibration of the tertiary amine is expected to produce a band in the 1250-1350 cm⁻¹ range.

Alkyl Groups (-CH₂- and -CH₃): The methylene (B1212753) (-CH₂) group from the benzyl substituent and the methyl (-CH₃) group attached to the nitrogen would show C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

Detailed experimental FTIR data for this compound is not widely available in the surveyed literature. The interpretation provided is based on established correlation tables for known functional groups.

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be valuable for confirming the carbon skeleton and the symmetry of the molecule.

Expected Raman Spectral Characteristics:

Aromatic Rings: The symmetric "ring-breathing" mode of the para-substituted benzene ring is expected to produce a strong and characteristic Raman signal. Aromatic C=C stretching bands around 1600 cm⁻¹ are also typically strong in Raman spectra.

Alkyl Groups: C-H stretching vibrations of the methyl and benzyl groups would be visible.

Carbonyl Group: The C=O stretch of the carboxylic acid, while strong in the IR, is often weaker in the Raman spectrum.

Specific, published Raman spectra for this compound could not be located in the performed searches. The analysis is predictive, based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure of an organic compound. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Characteristics:

Based on the structure of this compound, the following signals would be anticipated:

Carboxylic Acid Proton (-COOH): A singlet, typically deshielded, appearing far downfield (δ > 10 ppm), though its visibility can depend on the solvent and concentration.

Aromatic Protons (Benzoic Acid Ring): The two protons ortho to the carboxylic acid group and the two protons ortho to the amino group are in different electronic environments. They would likely appear as two distinct doublets in the aromatic region (δ 7.0-8.5 ppm).

Aromatic Protons (Benzyl Ring): The five protons of the benzyl group's phenyl ring would appear in the aromatic region (typically δ 7.2-7.5 ppm), likely as a complex multiplet.

Methylene Protons (-CH₂-): The two protons of the benzyl methylene group would give rise to a singlet, expected around δ 4.5-5.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen would produce a singlet, likely in the region of δ 3.0-3.5 ppm.

While NMR data for closely related compounds exists rsc.orgchemicalbook.com, a specific, published ¹H NMR spectrum for this compound was not found in the search.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Expected ¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum for this compound is expected to show signals for each of the 15 unique carbon atoms:

Carbonyl Carbon (-COOH): The most deshielded signal, typically appearing around δ 165-175 ppm.

Aromatic Carbons: A total of ten signals are expected for the aromatic carbons, though some may overlap depending on the solvent and resolution. These include the substituted (quaternary) carbons and the protonated (CH) carbons, appearing in the range of δ 110-155 ppm.

Methylene Carbon (-CH₂-): The benzyl methylene carbon signal is anticipated around δ 50-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would likely appear in the δ 30-40 ppm range.

A dedicated ¹³C NMR spectrum for this compound is not available in the surveyed public literature chemicalbook.com.

2D NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled, confirming, for example, the connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals of the methyl, methylene, and aromatic CH groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular fragments. For instance, an HMBC experiment could show a correlation from the methylene protons to the quaternary carbon of the benzyl ring and to the carbons of the aminobenzoic acid ring, confirming the N-benzyl linkage. It could also show correlations from the methyl protons to the adjacent aromatic carbons.

No specific 2D NMR data for this compound were found in the conducted searches. However, these techniques would be standard procedure in the full structural elucidation of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 242.29, corresponding to the molecular formula C₁₅H₁₆NO₂⁺.

The fragmentation of this protonated molecule under collision-induced dissociation (CID) can be predicted based on the established fragmentation patterns of aromatic carboxylic acids and benzylamines. libretexts.orgdocbrown.info The structure contains several bonds that are susceptible to cleavage, leading to a series of characteristic fragment ions.

A primary and highly favored fragmentation pathway for benzyl-substituted amines is the cleavage of the C-N bond, resulting in the formation of the highly stable benzyl cation or its rearranged tropylium (B1234903) ion isomer at m/z 91. pharmacy180.com Another expected fragmentation is the loss of a water molecule (18 Da) from the carboxylic acid group, yielding an ion at m/z 224.28. Further fragmentation could involve the neutral loss of formic acid (46 Da) or carbon dioxide (44 Da).

A summary of the predicted key fragmentations for this compound in ESI-MS is presented below.

Predicted m/z Ion Formula Fragmentation Pathway Attribution
242.29[C₁₅H₁₅NO₂ + H]⁺Protonated molecular ion ([M+H]⁺)Base Molecule
224.28[C₁₅H₁₄NO]⁺[M+H - H₂O]⁺Loss of water from the carboxylic acid group
196.29[C₁₄H₁₄N]⁺[M+H - COOH]⁺Loss of the carboxyl group
150.08[C₈H₈NO₂]⁺[M+H - C₇H₇]⁺Loss of the benzyl group
91.05[C₇H₇]⁺Benzyl/Tropylium cationCleavage of the benzyl group from the nitrogen atom. pharmacy180.com

This table presents predicted data based on known fragmentation patterns of similar chemical structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. For this compound, with a calculated monoisotopic mass of 241.1099, HRMS would be able to confirm this composition with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass. The high mass accuracy of HRMS would similarly be applied to its fragment ions, lending crucial support to the fragmentation pathways proposed under ESI-MS analysis.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides insights into the conjugated π-system of the molecule and the electronic transitions that occur upon absorption of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is dominated by the chromophore of the p-aminobenzoic acid moiety, which is extended by the N-benzyl substituent. Benzoic acid derivatives typically exhibit three main absorption bands, often labeled A, B, and C. researchgate.net For the parent compound, 4-aminobenzoic acid (PABA), these bands appear around 194 nm, 226 nm, and 278 nm. sielc.com

The substitution of a hydrogen on the amino group with methyl and benzyl groups is expected to cause a bathochromic (red) shift in these absorption bands. This is due to the electron-donating nature of the alkyl and benzyl groups, which extends the conjugation of the π-electron system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The longest wavelength absorption band, in particular, arises from a π → π* transition with significant intramolecular charge transfer (ICT) character, from the electron-donating amino group to the electron-withdrawing carboxylic acid group.

Expected Absorption Band Approximate Wavelength (λmax) Corresponding Electronic Transition Attribution
Band I (C-band)> 280 nmπ → π* (Intramolecular Charge Transfer)Based on data for p-aminobenzoic acid researchgate.netnist.gov with expected bathochromic shift.
Band II (B-band)> 230 nmπ → πBased on data for p-aminobenzoic acid derivatives researchgate.net with expected bathochromic shift.
n → π~ 300-340 nm (typically low intensity)Excitation of a non-bonding electron from the nitrogen or oxygen to an anti-bonding π* orbital.General principle for molecules with heteroatoms.

This table presents expected data based on the known spectral properties of analogous compounds.

Solvatochromism and Photochromic Behavior Studies

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. For compounds like this compound, which possess a strong intramolecular charge transfer character, significant solvatochromism is expected. In polar solvents, the excited state, which is more polar than the ground state, will be stabilized to a greater extent. This would likely lead to a bathochromic (red) shift of the ICT absorption band as the solvent polarity increases. Conversely, in nonpolar solvents, a hypsochromic (blue) shift would be anticipated. Currently, specific research studies detailing the solvatochromic behavior of this compound are not available in the public domain.

Photochromic behavior , a reversible transformation of a chemical species between two forms having different absorption spectra upon photoirradiation, has not been reported for this compound.

X-ray Diffraction for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the Cambridge Structural Database (CSD) and other public repositories did not yield a reported crystal structure for this compound. cam.ac.uk Therefore, precise experimental data on its solid-state conformation and packing is not available.

Computational and Theoretical Investigations of 4 Benzyl Methyl Amino Benzoic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the behavior of electrons and nuclei in molecules. For a molecule like 4-[Benzyl(methyl)amino]benzoic acid, these methods can elucidate its three-dimensional structure, electronic characteristics, and vibrational properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry for studying the ground state properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like this compound. The theory is based on the principle that the energy of a molecule can be determined from its electron density. A common approach within DFT is the use of functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the Hartree-Fock exchange functional with DFT exchange and correlation functionals. mdpi.comresearchgate.netresearchgate.netscispace.com This is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution. mdpi.comresearchgate.netresearchgate.netmdpi.comscirp.org

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until these forces are negligible. This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Lengths and Angles for Benzoic Acid Derivatives (Calculated using DFT/B3LYP)

ParameterTypical Value (Å or °)
C-C (aromatic)1.39 - 1.41
C-C (carboxyl)1.48 - 1.52
C=O1.20 - 1.23
C-O1.34 - 1.37
C-N1.38 - 1.42
N-C (methyl)1.45 - 1.48
N-C (benzyl)1.46 - 1.49
∠CCO (carboxyl)118 - 122
∠OCO (carboxyl)120 - 124
∠CNC115 - 120

Note: The values in this table are illustrative and based on calculations for similar molecules. Specific values for this compound would require dedicated computational analysis.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide detailed information about the distribution of electrons, which can be visualized through molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. scirp.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group and the phenyl ring. This distribution influences the molecule's charge transfer characteristics. mdpi.com

Table 2: Conceptual Electronic Properties of this compound

PropertyDescriptionExpected Influence
HOMO EnergyEnergy of the highest occupied molecular orbitalRelated to electron-donating ability
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelated to electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and stability
Dipole MomentMeasure of the overall polarity of the moleculeInfluences intermolecular interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying molecules and characterizing their functional groups. Theoretical vibrational frequency calculations using DFT can predict the vibrational spectra of molecules like this compound. actascientific.com By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scirp.orgnih.gov The predicted spectra can aid in the assignment of experimental vibrational bands to specific atomic motions, such as the stretching of the C=O bond in the carboxylic acid, the N-H stretching (if present in a related primary or secondary amine), and various vibrations of the aromatic rings. actascientific.comresearchgate.net

Ab Initio Molecular Orbital Calculations

Ab initio (from the beginning) molecular orbital methods are another class of quantum chemical calculations that solve the Schrödinger equation without relying on experimental data for parameterization. The Hartree-Fock (HF) method is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant.

While computationally less expensive than more advanced ab initio methods, HF theory neglects electron correlation, which can be a significant limitation. More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation, leading to more accurate results, albeit at a much higher computational cost. For a molecule of the size of this compound, these higher-level ab initio calculations can be computationally demanding but may be employed to benchmark the results from more cost-effective methods like DFT. Studies on similar aminobenzoic acids have utilized both HF and DFT methods for comparative analysis. researchgate.net

Hybrid Computational Approaches (e.g., Hartree-Fock/DFT)

Hybrid computational approaches, most notably hybrid DFT functionals, have become a standard in the field. As mentioned earlier, the B3LYP functional is a prime example of a hybrid method. mdpi.comscispace.com It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This combination often provides a more accurate description of molecular properties than either HF or pure DFT methods alone.

The success of these hybrid functionals lies in their ability to balance the tendency of HF to overestimate the HOMO-LUMO gap and the tendency of some pure DFT functionals to underestimate it. For molecules like this compound, where a correct description of both covalent bonding and more subtle electronic effects is important, hybrid DFT methods generally offer the best compromise between accuracy and computational efficiency for a wide range of properties.

Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electron density. These descriptors help in understanding how the molecule will interact with other chemical species.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying potential values. Red indicates regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue signifies regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface is expected to show the most negative potential (red/yellow regions) concentrated around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atom of the amino group. This is due to the high electronegativity and the presence of lone pairs of electrons on these atoms, making them the primary sites for interaction with electrophiles. Conversely, the most positive potential (blue region) would be located on the acidic hydrogen of the carboxyl group, identifying it as the most likely site to be attacked by a nucleophile or to be donated as a proton. The aromatic protons will also exhibit a degree of positive potential. Studies on similar molecules like p-aminobenzoic acid confirm that the carboxylate and amino groups are key features in the electrostatic potential map researchgate.net.

Fukui functions are local reactivity descriptors that indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed nih.govfaccts.de. They are used to identify the most reactive sites within a molecule.

The Fukui function for nucleophilic attack (f+) measures the reactivity of a site towards a nucleophile. A high value of f+ indicates a site that is susceptible to gaining an electron. For this compound, the carbonyl carbon of the carboxylic acid group and certain carbon atoms within the aromatic rings are expected to have the highest f+ values, marking them as the primary electrophilic sites.

The Fukui function for electrophilic attack (f-) identifies the sites most likely to be attacked by an electrophile. A high f- value corresponds to a site that readily donates an electron. The oxygen atoms of the carboxyl group and the nitrogen atom of the tertiary amine would possess the highest f- values, confirming their role as the main nucleophilic centers in the molecule.

Theoretical studies on a range of substituted benzoic acids have successfully used Fukui functions to analyze and confirm the influence of different substituents on the molecule's acidity and reactivity patterns mdpi.comnih.govsemanticscholar.orgresearchgate.net.

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating high stability and low reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive.

Global Electrophilicity Index (ω) quantifies the energy stabilization a molecule experiences when it acquires an additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile.

Table 1: Predicted Global Reactivity Descriptors for this compound (Note: These are qualitative predictions based on chemical principles, as specific calculated values are not available in the cited literature.)

DescriptorPredicted Value Relative to Benzoic AcidRationale
Chemical Hardness (η) LowerThe electron-donating -N(Me)Bn group raises the HOMO energy, decreasing the HOMO-LUMO gap.
Chemical Softness (S) HigherSoftness is the inverse of hardness; a smaller energy gap implies higher softness and reactivity.
Electrophilicity Index (ω) LowerThe strong electron-donating group increases the molecule's nucleophilic character, making it a weaker electrophile overall.

Theoretical Studies on Acid-Base Properties

The acid-base nature of this compound is determined by its two functional groups: the carboxylic acid group (-COOH) and the tertiary amino group (-N(CH₃)(CH₂C₆H₅)).

Gas-phase acidity is the Gibbs free energy change (ΔG°acid) or enthalpy change (ΔH°acid) for the deprotonation of a molecule in the gas phase (AH → A⁻ + H⁺). It is an intrinsic measure of acidity, free from solvent effects. Theoretical calculations, often using DFT or other ab initio methods, can provide reliable values for gas-phase acidities mdpi.comnih.govacs.org.

For this compound, the acidity is determined by the loss of the proton from the carboxylic acid group. The benzyl(methyl)amino group at the para position is strongly electron-donating. This group pushes electron density into the aromatic ring, which destabilizes the resulting carboxylate anion (the conjugate base). This destabilization makes the deprotonation less favorable. Therefore, it is predicted that the gas-phase acidity of this compound would be lower (i.e., it is a weaker acid) than that of unsubstituted benzoic acid mdpi.comnih.gov.

Gas-phase basicity, or proton affinity, relates to the molecule's ability to accept a proton. The most basic site in this compound is the lone pair of electrons on the nitrogen atom. The electron-releasing nature of the attached methyl and benzyl (B1604629) groups enhances the electron density on the nitrogen, making it a stronger base than aniline (B41778) or benzylamine (B48309). Ab initio molecular dynamics studies on the related p-aminobenzoic acid show that in the gas phase, protonation dynamics are complex, but the amino group is a primary site for protonation rsc.org.

The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of benzene (B151609) derivatives wikipedia.orglibretexts.org. The substituent constant (σ) measures the electronic effect (inductive and resonance) of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group (which increases acidity), while a negative σ value indicates an electron-donating group (which decreases acidity) youtube.comyoutube.com.

Table 2: Hammett Substituent Constant for Analogous Groups

SubstituentHammett Constant (σₚ)Electronic EffectReference
-H 0.00Reference viu.ca
-NH₂ -0.66Strong Electron-Donating viu.ca
-N(CH₃)₂ -0.83Very Strong Electron-Donating viu.ca
-NO₂ +0.78Very Strong Electron-Withdrawing viu.ca

The σₚ value for the -N(CH₃)₂ group is -0.83, indicating it is a powerful electron-donating group viu.ca. The benzyl(methyl)amino group is expected to have a similarly strong electron-donating character and thus a large negative σₚ value. This strong electron-donating effect destabilizes the negative charge on the conjugate base of the benzoic acid, leading to a decrease in its acidity compared to the unsubstituted parent acid.

Spectroscopic Property Prediction

Theoretical Prediction of NMR Chemical Shifts

There are currently no published data on the theoretical prediction of 1H and 13C NMR chemical shifts for this compound. This type of analysis would typically involve geometry optimization of the molecular structure using methods like Density Functional Theory (DFT), followed by the application of the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic shielding constants, which are then converted into chemical shifts.

Simulation of UV-Vis Spectra

Similarly, no studies simulating the UV-Vis absorption spectra of this compound using Time-Dependent Density Functional Theory (TD-DFT) or other excited-state computational methods were found. Such a simulation would provide insights into the electronic transitions, oscillator strengths, and the maximum absorption wavelengths (λmax) of the molecule.

Intramolecular Interactions and Stability Analysis

Hydrogen Bonding and Weak Interaction Characterization

While the molecular structure of this compound contains a carboxylic acid group capable of forming hydrogen bonds, no computational studies characterizing potential intramolecular hydrogen bonds or other weak interactions (like van der Waals forces) have been published. Such studies are essential for understanding the conformational preferences and the three-dimensional structure of the molecule.

Advanced Applications and Functional Materials Research

Coordination Chemistry and Ligand Design

The design of novel ligands is a cornerstone of modern coordination chemistry, enabling the development of metal complexes with tailored electronic and steric properties for applications ranging from catalysis to molecular sensing. Aminobenzoic acids and their derivatives are a well-established class of ligands, capable of coordinating to metal centers through the carboxylic acid group and the nitrogen atom of the amino group. However, specific research into the coordination behavior of 4-[Benzyl(methyl)amino]benzoic acid is not prominently featured in peer-reviewed literature.

Synthesis and Characterization of Metal Complexes

A thorough search of scientific databases yields no specific reports on the synthesis and characterization of metal complexes featuring this compound as a primary ligand. While numerous studies detail the synthesis of metal complexes with other aminobenzoic acid isomers and their Schiff base derivatives, the unique electronic and steric profile imparted by the N-benzyl and N-methyl substituents of the target compound remains unexplored. The presence of the bulky benzyl (B1604629) group and the electron-donating methyl group would likely influence the solubility, crystal packing, and electronic properties of any resulting metal complexes.

Chelation Behavior and Coordination Modes

The anticipated chelation behavior of this compound would likely involve coordination of the carboxylate oxygen atoms and potentially the tertiary amine nitrogen. However, without experimental data such as single-crystal X-ray diffraction studies, the precise coordination modes remain speculative. The steric hindrance from the benzyl group might influence the ability of the nitrogen atom to coordinate to a metal center, possibly favoring monodentate coordination through the carboxylate group or leading to the formation of polynuclear structures.

Role in Catalyst Design for Organic Transformations

The application of metal complexes in catalysis is a vast field, and ligands play a crucial role in modulating the activity and selectivity of the metallic center. While related aminobenzoic acid-derived ligands have been incorporated into catalytic systems, there is no direct evidence of this compound being used for this purpose. For instance, a study on a silica-supported iron catalyst modified with 4-(methylamino)benzoic acid demonstrated its efficacy in the Friedel-Crafts benzylation of toluene (B28343). This suggests that the structural motifs present in our target compound could be beneficial for catalytic applications, yet specific research is wanting.

Monomer and Polymer Research

The quest for novel monomers is driven by the desire to create polymers with unique properties and functionalities. The bifunctional nature of this compound, possessing both a carboxylic acid and a tertiary amine, makes it a theoretical candidate for polymerization.

Incorporation into Polymeric Backbones for Novel Materials

There are no available research articles detailing the incorporation of this compound as a monomer into polymeric backbones. The synthesis of polyamides, for example, could theoretically be achieved through the reaction of the carboxylic acid group with a suitable co-monomer. The pendant benzyl(methyl)amino group would then impart specific functionalities to the resulting polymer chain. Research on related compounds, such as the spontaneous polymerization of 4-(benzylamino)styrene salts, indicates that the amino group can be a key player in polymerization processes. Furthermore, patents exist for the use of 4-aminomethylbenzoic acid as a monomer in polymer production, underscoring the general interest in this class of compounds for materials science.

Design of Functional Polymers with Tailored Properties

The design of functional polymers with properties tailored for specific applications is a major goal of polymer chemistry. The inclusion of the this compound moiety into a polymer would be expected to influence its solubility, thermal stability, and adhesive properties. The tertiary amine could also serve as a site for post-polymerization modification or as a proton-responsive element. While studies have shown the modification of existing polymers like PVC with 4-aminobenzoic acid to create functional nanocomposites, the de novo synthesis of polymers from this compound has not been documented.

Advanced Materials Science Applications

The unique combination of a bulky, electron-donating amino group and an acidic carboxyl group on an aromatic platform suggests that this compound is a candidate for creating novel functional materials. Its structure allows for a variety of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, making it a versatile building block in materials science.

Integration into Responsive Materials

Responsive, or "smart," materials can change their properties in response to external stimuli such as pH, light, or temperature. The structure of this compound contains a benzoic acid moiety, which is known to be pH-responsive. This characteristic has been exploited in other polymer systems. For instance, polymeric micelles containing benzoic-imine bonds have been shown to be pH-responsive, releasing their payload in acidic environments due to the cleavage of these bonds. nih.gov

The carboxylic acid group of this compound can be deprotonated at basic pH and protonated at acidic pH. When integrated into a polymer chain or grafted onto a surface, this functionality can induce conformational changes in the material. This could lead to applications in drug delivery systems, where a change in pH triggers the release of an encapsulated therapeutic agent.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for technologies like optical data storage, telecommunications, and optical computing. Organic molecules with both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system often exhibit significant NLO properties. In this compound, the N-benzyl-N-methylamino group acts as an electron donor, while the carboxylic acid group can act as an electron acceptor, all connected by the phenyl ring.

Research on analogous compounds supports the potential for NLO activity. For example, derivatives of 4-aminobenzoic acid have been investigated for their NLO properties, showing that chemical modifications can induce and enhance this activity. nasc.ac.in A notable example is N-benzyl-2-methyl-4-nitroaniline (BNA), a compound that shares the N-benzyl structural motif. BNA has been identified as a promising organic NLO crystal, and its second-harmonic generation (SHG) and sum-frequency generation (SFG) have been extensively studied. researchgate.netnih.gov The investigation of BNA's properties provides a framework for how the NLO characteristics of this compound could be evaluated and potentially utilized.

Table 1: Comparison of this compound with a Known NLO Material

FeatureThis compoundN-benzyl-2-methyl-4-nitroaniline (BNA)
Electron Donor Group -N(CH₃)(CH₂C₆H₅)-NH(CH₂C₆H₅)
Electron Acceptor Group -COOH-NO₂
Conjugated System Phenyl RingPhenyl Ring
Reported NLO Activity Not extensively reportedSignificant SHG and SFG activity researchgate.netnih.gov

Surface Chemistry and Adsorption Studies

The carboxylic acid group in this compound makes it a prime candidate for studies in surface chemistry and adsorption, as this group can readily bind to various material surfaces.

Modification of Material Surfaces for Specific Functions

The functionalization of surfaces with organic molecules can dramatically alter their properties, such as wettability, biocompatibility, and chemical reactivity. The carboxylic acid group of this compound can anchor the molecule to metal oxide surfaces (like silica, titania, or alumina) or to materials with amine-reactive groups.

Studies on related aminobenzoic acids have demonstrated their utility in surface modification. For example, 4-aminobenzoic acid has been used to modify the surface of hexadecyltrimethylammonium bromide and dihexadecyldimethylammonium bromide, resulting in new surfactants with enhanced properties. e3s-conferences.org Similarly, aminobenzoic acid groups have been used to functionalize polymeric adsorbents for the removal of antibiotics from aqueous solutions. researchgate.net These examples suggest that this compound could be used to impart specific functionalities to surfaces, with the benzyl and methyl groups providing a distinct chemical environment on the modified surface.

Application in Sensor Development and Probes

The structural features of this compound also suggest its potential use in the development of chemical sensors and probes. The molecule's ability to interact with metal ions through its carboxylate group, coupled with the potential for fluorescence modulation by the N-benzyl-N-methylamino group, could be harnessed for ion detection.

Research into related structures provides a basis for this application. For instance, Schiff base compounds derived from the reaction of 9-anthraldehyde (B167246) and 4-aminobenzoic acid have been shown to possess fluorescent properties and have been investigated as chemosensors. nih.gov While this compound is not a Schiff base, the underlying principle of using an amino-functionalized benzoic acid as a platform for fluorescent probes is well-established. The tertiary amine in this specific compound could offer unique binding selectivity and photophysical properties compared to primary or secondary amine analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[Benzyl(methyl)amino]benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination or alkylation of 4-aminobenzoic acid derivatives. For example, the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is effective for introducing methyl and benzyl groups to amine precursors . Optimization involves controlling stoichiometry, reaction time (e.g., refluxing overnight), and purification via recrystallization or column chromatography. Monitoring reaction progress with TLC or HPLC ensures high yields (>90%).

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and functional groups (e.g., benzyl and methylamine signals) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • Elemental Analysis : To verify empirical formula (e.g., C15_{15}H15_{15}NO2_2) .
  • HPLC : Purity assessment with reverse-phase columns and UV detection at 254 nm.

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Key Properties :

  • Solubility : Limited in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
  • pKa : Predicted ~4.5 (carboxylic acid) and ~9.5 (tertiary amine), affecting ionization in biological assays .
  • Thermal Stability : Decomposition temperature >200°C (DSC/TGA data recommended).
    • Experimental Impact : Solvent choice for reactions, buffer pH optimization for solubility, and storage at -20°C under inert atmosphere to prevent degradation.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX for structure refinement . Key steps:

  • Crystal Growth : Slow evaporation from ethanol/water mixtures.
  • Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL for bond lengths/angles (e.g., C-N bond: 1.45 Å) and ORTEP-3 for 3D visualization .
    • Applications : Confirming intramolecular hydrogen bonds (e.g., O-H···N) and steric effects from the benzyl group .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with target receptors (e.g., enzymes or GPCRs) to assess binding affinity.
  • QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with activity using descriptors like logP and polar surface area .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved for this compound?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion of the benzyl group) causing splitting .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm through-space interactions.
  • DFT Calculations : Gaussian09 to simulate NMR chemical shifts and compare with experimental data .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Disposal : Segregate organic waste and neutralize acidic solutions before disposal .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.